molecular formula C12H19F3N4O2S B6755277 N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]-1H-imidazole-5-sulfonamide

N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]-1H-imidazole-5-sulfonamide

Cat. No.: B6755277
M. Wt: 340.37 g/mol
InChI Key: JIDASKYKHRLLBL-UHFFFAOYSA-N
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Description

N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]-1H-imidazole-5-sulfonamide is a complex organic compound characterized by the presence of a trifluoroethyl group, a piperidine ring, and an imidazole sulfonamide moiety

Properties

IUPAC Name

N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N4O2S/c13-12(14,15)8-19-5-2-10(3-6-19)1-4-18-22(20,21)11-7-16-9-17-11/h7,9-10,18H,1-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDASKYKHRLLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCNS(=O)(=O)C2=CN=CN2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]-1H-imidazole-5-sulfonamide typically involves multiple steps. One common approach starts with the reaction of piperidine with 2,2,2-trifluoroethyl bromide to form 1-(2,2,2-trifluoroethyl)piperidine. This intermediate is then reacted with ethyl imidazole-5-sulfonate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]-1H-imidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride or potassium tert-butoxide[][2].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF)[][2].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols[2][2].

Scientific Research Applications

N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]-1H-imidazole-5-carboxamide
  • N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]-1H-imidazole-5-thiol

Uniqueness

N-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]-1H-imidazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide and thiol analogs. The sulfonamide group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .

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